3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one
Description
3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic small molecule characterized by a pyrrolidine-propanone backbone substituted with a phenyl group and a pyrimidin-4-yloxy moiety. The pyrimidine group introduces electron-withdrawing effects and hydrogen-bonding capabilities, while the pyrrolidine ring contributes to conformational flexibility .
Properties
IUPAC Name |
3-phenyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)20-11-9-15(12-20)22-16-8-10-18-13-19-16/h1-5,8,10,13,15H,6-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJSJTNXJZCYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenyl group and the pyrimidin-4-yloxy moiety are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development Scaffold
The compound serves as a valuable scaffold for the design of new therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For instance, the presence of the pyrrolidine and pyridine moieties provides opportunities for interactions with various biological receptors and enzymes, making it a promising candidate for drug discovery.
Potential Therapeutic Effects
Research indicates that derivatives of this compound may exhibit potential therapeutic effects in treating conditions such as cancer and neurological disorders. The pyrimidine component has been linked to inhibitory activity against specific kinases, which are critical in cancer pathways. For example, compounds with similar structures have shown efficacy against FLT3 kinase, a target in certain leukemia treatments .
Biological Studies
Mechanism of Action
The mechanism by which 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological responses. The exact pathways depend on the structural modifications made to the compound.
In Vitro Studies
In vitro studies have demonstrated that compounds related to this structure can inhibit key enzymes involved in cell signaling pathways. For example, studies have shown that certain pyrimidine derivatives can inhibit FLT3 kinase with low IC50 values, indicating strong potency .
Industrial Applications
Synthesis Intermediate
In industrial chemistry, 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one may act as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a versatile building block in organic synthesis.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in medicinal chemistry:
- FLT3 Inhibition Study : A study reported the design of a series of pyrimidine-based compounds that demonstrated potent inhibition of FLT3 kinase. The most effective compound exhibited an IC50 value significantly lower than previously known inhibitors, showcasing the potential for further development into therapeutic agents .
- Biological Activity Exploration : Research focused on the biological activity of related compounds revealed their ability to interact with multiple molecular targets, leading to varied pharmacological effects. These findings underscore the importance of structural diversity in drug development .
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and the pyrimidin-4-yloxy moiety may play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the pyrrolidin-1-ylpropan-1-one core but differ in substituents, leading to distinct properties:
Physicochemical and Electronic Properties
- Lipophilicity (LogP): The pyrimidin-4-yloxy group in the target compound likely increases hydrophilicity compared to the phenyl-only analog (1j) but remains less polar than the hydroxyl-bearing analog .
- Electron Effects: The pyrimidine ring’s electron-withdrawing nature contrasts with the electron-donating methoxy group in 3FP and the dimethylamino group in , influencing reactivity in electrophilic substitutions.
- Conformational Flexibility: The pyrrolidine ring’s puckering (as defined by Cremer-Pople coordinates ) is modulated by substituents; bulky groups like oxadiazole in may restrict rotation.
Biological Activity
3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a phenyl group, a pyrrolidine ring, and a pyrimidine moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is , with a molecular weight of approximately 294.36 g/mol. The structural components include:
- Phenyl Group : Provides hydrophobic interactions and potential binding sites for biological targets.
- Pyrrolidine Ring : Contributes to the compound's conformational flexibility.
- Pyrimidine Moiety : Enhances interactions with various receptors and enzymes.
Biological Activity Overview
Research indicates that 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds can possess significant antimicrobial properties. For instance, compounds similar to 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has been investigated for its anticancer properties. Research on related compounds suggests that the structural features of pyrrolidine derivatives can lead to inhibition of cancer cell proliferation. For example, certain derivatives have shown activity against breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Neuroprotective Effects
Emerging studies indicate that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
The biological activity of 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is primarily attributed to its ability to bind to specific receptors or enzymes:
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
